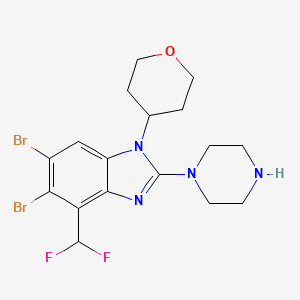
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 5 and 6 positions of the benzimidazole ring.
Difluoromethylation: Addition of a difluoromethyl group at the 4 position.
Oxan-4-yl Substitution: Incorporation of an oxan-4-yl group.
Piperazine Substitution: Attachment of a piperazine ring at the 2 position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the bromine atoms or the difluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with a ketone or aldehyde group, while substitution could introduce new functional groups at specific positions.
Applications De Recherche Scientifique
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with a piperazine ring and various functional groups.
Difluoromethyl Compounds: Molecules containing the difluoromethyl group.
Uniqueness
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole or piperazine derivatives.
Propriétés
Formule moléculaire |
C17H20Br2F2N4O |
|---|---|
Poids moléculaire |
494.2 g/mol |
Nom IUPAC |
5,6-dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C17H20Br2F2N4O/c18-11-9-12-15(13(14(11)19)16(20)21)23-17(24-5-3-22-4-6-24)25(12)10-1-7-26-8-2-10/h9-10,16,22H,1-8H2 |
Clé InChI |
YRFOQHHFWYWAST-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C3=CC(=C(C(=C3N=C2N4CCNCC4)C(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















